molecular formula C14H21BrClNO3 B5269518 N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride

Cat. No.: B5269518
M. Wt: 366.68 g/mol
InChI Key: PSWZKSQQOGRDBB-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated aromatic ring, methoxy groups, and an amine functional group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride typically involves multiple steps, starting with the bromination of a methoxy-substituted aromatic compound. The key steps include:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Alkylation: Introduction of the prop-2-enoxy group.

    Amination: Introduction of the amine group.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde: Shares a similar brominated aromatic structure but differs in the functional groups attached.

    5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Another brominated aromatic compound with different substituents.

Uniqueness

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3.ClH/c1-4-6-19-14-12(15)8-11(9-13(14)18-3)10-16-5-7-17-2;/h4,8-9,16H,1,5-7,10H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWZKSQQOGRDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C(=C1)Br)OCC=C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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